(S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide
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Overview
Description
(S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide is a chiral compound that belongs to the class of oxathiazolidines. These compounds are characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms. The presence of the chiral center at the 3-position and the carbobenzyloxy (Cbz) protecting group makes this compound particularly interesting for various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chiral amine with a sulfonyl chloride in the presence of a base, followed by cyclization to form the oxathiazolidine ring. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
(S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and in the design of enzyme inhibitors.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of (S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets. The chiral center and the oxathiazolidine ring structure allow it to bind selectively to enzymes and receptors, modulating their activity. The compound can inhibit or activate these targets through various pathways, including competitive inhibition or allosteric modulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide include other oxathiazolidines and related sulfur-containing heterocycles, such as:
- 3-Cbz-4-methyl-1,2,3-thiadiazolidine 2,2-dioxide
- 3-Cbz-4-methyl-1,2,3-oxathiazolidine 1,1-dioxide
- 3-Cbz-4-methyl-1,2,3-thiazolidine 2,2-dioxide .
Uniqueness
The uniqueness of this compound lies in its chiral center and the specific arrangement of atoms within the oxathiazolidine ring. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
benzyl (4S)-4-methyl-2,2-dioxooxathiazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-9-7-17-18(14,15)12(9)11(13)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCJEQFMSMZKEV-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COS(=O)(=O)N1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COS(=O)(=O)N1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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